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Boc-L-glutamic acid dimethyl ester

Cat. No.: B1579639
M. Wt: 275.3
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization within Protected Amino Acid Chemistry and Chiral Pool Synthesis

In the field of peptide synthesis and the creation of peptidomimetics, the use of protected amino acids is fundamental. The tert-butoxycarbonyl (Boc) protecting group is a cornerstone of this strategy, offering robust protection of the amino group under a variety of reaction conditions, yet being readily removable with mild acid treatment. peptide.com Boc-L-glutamic acid dimethyl ester exemplifies this principle, providing a stable, easily handled starting material for the incorporation of a glutamic acid residue into a growing peptide chain. peptide.comchemimpex.com

Furthermore, this compound is a prime example of a chiral pool starting material. Chiral pool synthesis leverages the readily available enantiomerically pure compounds from nature, such as amino acids, to serve as a foundation for the synthesis of complex chiral molecules. By starting with L-glutamic acid, a specific stereochemistry is inherent in the molecule, which can be transferred through subsequent chemical transformations, ensuring the stereochemical integrity of the final product. researchgate.net

Significance as a Chiral Building Block in Stereoselective Transformations

The true power of this compound lies in its utility as a chiral building block for stereoselective transformations. The presence of multiple functional groups—the protected amine, the two ester groups, and the chiral center—allows for a wide range of selective modifications. For instance, the two ester groups can be differentiated chemically, allowing for selective reactions at either the α- or γ-position of the glutamic acid backbone. This differential reactivity is crucial for the synthesis of asymmetrically substituted glutamic acid analogs.

Research has demonstrated the highly stereoselective alkylation at the γ-position of glutamic acid esters, leading to the formation of novel substituted proline analogues. researchgate.net This highlights the ability to control the introduction of new stereocenters with high precision, a critical aspect of modern asymmetric synthesis. The resulting complex chiral structures are valuable in the development of new pharmaceuticals and biologically active compounds. researchgate.net

Evolution of Research Interests and Methodological Advancements

Initial interest in this compound was largely centered on its application in peptide synthesis. peptide.com However, the scope of its utility has expanded significantly over time. Researchers have explored its use in the synthesis of a diverse array of complex molecules, including heterocyclic compounds and macrocycles. nih.gov For example, it has been instrumental in the preparation of high-affinity peptide macrocycles that can bind to specific biological targets. nih.gov

Properties

Molecular Weight

275.3

Origin of Product

United States

Advanced Synthetic Methodologies and Process Optimization for Boc L Glutamic Acid Dimethyl Ester

Established Synthetic Routes and Reaction Mechanisms

The preparation of Boc-L-glutamic acid dimethyl ester typically involves two key transformations: the protection of the amino group and the esterification of the carboxylic acid moieties. These steps are crucial for preventing unwanted side reactions and enabling selective modifications at other positions of the molecule.

Esterification and N-Protection Strategies

A common method for the esterification of N-protected amino acids involves the use of a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), in the presence of 4-(dimethylamino)pyridine (DMAP). acs.orgacs.org This reaction is typically carried out in an inert solvent like dichloromethane (B109758). acs.org For instance, the esterification of N-Boc-L-serine with methyl iodide can be accomplished using potassium carbonate in dimethylformamide. orgsyn.org Fischer esterification, using hydrogen chloride in dry methanol, is another effective method for producing the dimethyl ester of L-glutathione, which is then followed by N-protection with di-tert-butyl dicarbonate (B1257347) ((t)Boc₂O). researchgate.net

The N-protection of the amino group is most commonly achieved using di-tert-butyl dicarbonate in the presence of a base. This reaction introduces the tert-butoxycarbonyl (Boc) group, which is stable under many reaction conditions but can be readily removed under acidic conditions. researchgate.netgoogle.com

Starting MaterialReagentsProductYieldPurityReference
L-Glutamic Acid1. Thionyl chloride, Methanol2. Di-tert-butyl dicarbonate, DMAP, DichloromethaneThis compoundHigh99.8% google.com
L-Glutamic Acid1. Ethyl acetate (B1210297), Thionyl chloride2. Di-tert-butyl dicarbonateThis compound>85%99.7% google.com
N-Boc-L-glutamic acidMethanol, EDCI, DMAP, CH₂Cl₂N-Boc-L-glutamic acid methyl ester-- acs.orgacs.org
L-Glutathione disulfide1. HCl, Methanol2. (t)Boc₂ON-(t)Boc glutathione (B108866) dimethyl esterGood- researchgate.net

Multi-Step Approaches for Controlled Functionalization

Multi-step synthetic sequences allow for the introduction of various functional groups in a controlled and selective manner. For example, derivatives of L-glutamic acid can be converted into α-hydroxy acids through the oxygenation of their corresponding enolates. researchgate.net The synthesis of γ-glutamyl derivatives of sulfur-containing amino acids can be achieved in a two-step, one-pot procedure starting from N-phthaloyl-L-glutamic acid anhydride (B1165640). mdpi.com This anhydride is used to acylate the target amino acid, followed by the removal of the phthaloyl protecting group. mdpi.com

Another approach involves the use of orthogonally protected glutamic acid derivatives, which allows for the selective deprotection and modification of different parts of the molecule. For instance, the synthesis of an orthogonally protected (4S)-4-hydroxy-L-glutamic acid derivative has been reported as an intermediate in the total synthesis of the antibiotic nosiheptide. beilstein-journals.org Furthermore, the selective protection of the side-chain carboxyl group of aspartic and glutamic acids can be achieved using 5-oxazolidinone (B12669149) derivatives, which can be readily removed by alkaline hydrolysis or catalytic hydrogenolysis. jst.go.jp

Stereoselective Alkylation and Derivatization at the γ-Carbon

The γ-carbon of glutamic acid is a key position for introducing structural diversity. Stereoselective methods are crucial for controlling the three-dimensional arrangement of atoms in the final product, which is often critical for its biological activity.

Asymmetric Dianionic Cyanomethylation

While specific examples of asymmetric dianionic cyanomethylation directly on this compound are not detailed in the provided context, the principles of forming dianions and their subsequent reaction with electrophiles are well-established. The formation of a γ-carbanion from a protected glutamic acid ester can be achieved using a non-nucleophilic base. researchgate.net This enolate can then react with various electrophiles. researchgate.netorgsyn.org This general strategy suggests that a similar approach could be employed for cyanomethylation.

γ-Allylation and Subsequent Oxidative Rearrangements

The γ-allylation of N-Boc-L-glutamic acid dimethyl ester can be achieved with high anti-selectivity by reacting its lithium dienolate with allyl bromide. orgsyn.org The reaction is typically carried out at low temperatures (-78 °C) using a base like lithium hexamethyldisilazide (LiHMDS). orgsyn.orgnih.gov This method has been successfully applied to the gram-scale synthesis of dimethyl (2S,4S)-2-allyl-4-((tert-butoxycarbonyl)amino)pentanedioate with yields around 83-86%. orgsyn.org

The resulting γ-allylated products can undergo further transformations. For example, oxidative cleavage of the allyl group can lead to the formation of a carboxylic acid or an aldehyde, providing a handle for further functionalization. While specific oxidative rearrangements of the γ-allylated this compound are not explicitly described, the presence of the double bond opens up possibilities for various oxidative transformations, such as ozonolysis or dihydroxylation, to introduce new functional groups. The oxidative modification of glutamic acid residues in proteins to form γ-glutamyl semialdehyde has been studied, indicating the potential for such transformations on glutamic acid derivatives. nih.gov

Optimization of Reaction Conditions for Scalability and Yield Enhancement

Optimizing reaction conditions is critical for transitioning a synthetic route from a laboratory scale to a larger, industrial scale. This involves a systematic investigation of various parameters to maximize yield, purity, and efficiency while minimizing costs and environmental impact.

In the case of the stereoselective γ-allylation, careful control of reaction parameters is crucial for achieving high diastereoselectivity. The choice of base, solvent, temperature, and reaction time all play a significant role. For instance, using LiHMDS as the base at -78 °C has been shown to provide high anti-selectivity. orgsyn.org The formation of by-products can be influenced by the stoichiometry of the reagents and the reaction time. orgsyn.org For large-scale synthesis, column chromatography is often necessary for purification, and the choice of eluent and packing material must be optimized for efficient separation. orgsyn.org

The following table summarizes key optimization parameters from a patented synthesis method:

ParameterConditionOutcomeReference
Synthesis StrategyOne-pot methodReduced cost, simplified process google.com
SolventEthyl acetate (recyclable)Improved cost-effectiveness and sustainability google.com
Crystallization SolventPetroleum etherHigh purity solid product (99.5-99.7%) google.com
Final Yield89-90.2%Suitable for large-scale production google.com

Integration of Green Chemistry Principles in Synthetic Design

The growing emphasis on sustainable manufacturing within the pharmaceutical and chemical industries has spurred the adoption of green chemistry principles in the synthesis of key intermediates like this compound. These principles aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous materials, improving energy efficiency, and utilizing renewable resources. The application of these principles not only leads to more environmentally benign processes but can also result in safer, more cost-effective, and efficient manufacturing.

The foundation of a green synthetic process begins with the choice of starting materials. The primary precursor for this compound is L-glutamic acid. Industrially, L-glutamic acid is predominantly produced through fermentation processes that utilize renewable feedstocks. bepls.combipublication.com Microorganisms, particularly strains of Corynebacterium glutamicum, are employed to convert simple sugars from sources like glucose, cane molasses, or starch hydrolysate into L-glutamic acid. nih.govbiotechnologynotes.comnih.gov This biotechnological route is preferred over chemical synthesis, which often results in a racemic mixture of D- and L-isomers that is difficult to separate. bepls.comnih.gov The use of fermentation not only provides the stereospecific L-isomer required for many pharmaceutical applications but also anchors the entire synthesis in a renewable, bio-based foundation.

Traditional peptide synthesis and related processes for creating protected amino acids have historically relied on polar aprotic solvents such as N,N-dimethylformamide (DMF) and dichloromethane (DCM). acs.orgresearchgate.net However, these substances are now recognized as hazardous, with regulations like the European Commission's REACH restricting their use due to toxicity. gyrosproteintechnologies.com

A significant advancement in the green synthesis of amino acid derivatives has been the replacement of these solvents with more environmentally friendly alternatives. acs.org Ethyl acetate (EtOAc) has emerged as a highly viable green solvent for this purpose. acs.orgresearchgate.net Research has demonstrated that ethyl acetate is effective for various stages of peptide synthesis, including coupling and washing steps. acs.org Furthermore, binary mixtures of solvents, such as dimethyl sulfoxide (B87167) (DMSO) and ethyl acetate, have been studied and shown to be effective replacements for DMF. gyrosproteintechnologies.comrsc.org One patented method for synthesizing an L-glutamic acid derivative, which involves L-glutamic acid dimethyl ester hydrochloride as an intermediate, specifically highlights the use of ethyl acetate as the reaction solvent, noting that it can be effectively recycled, which improves its utilization rate and reduces environmental pollution. google.com

A core tenet of green chemistry is the minimization of waste, often quantified by metrics like Process Mass Intensity (PMI), which measures the total mass of materials used to produce a certain mass of product. acsgcipr.org One of the most effective strategies for reducing waste is process intensification through "one-pot" synthesis. researchgate.net

In the context of this compound, process intensification can be achieved by combining multiple reaction steps without isolating intermediates. A patented method describes a one-pot process where the L-glutamic acid dimethyl ester hydrochloride intermediate is generated and used in the subsequent reaction step without being isolated as a solid. google.com This approach provides several green advantages:

Reduced Waste: It eliminates the need for work-up and purification steps for the intermediate, which significantly reduces the consumption of solvents and other raw materials. google.com

Energy Savings: Eliminating intermediate isolation and purification steps leads to major energy savings. researchgate.net

The following table provides a comparative overview of traditional versus green synthetic approaches for derivatives of L-glutamic acid.

MetricTraditional Synthetic ApproachGreen Synthetic ApproachReference
Starting MaterialPetroleum-based precursors or chemical hydrolysis of proteinsL-Glutamic acid from fermentation of renewable feedstocks (e.g., glucose) bepls.comnih.gov
SolventsN,N-Dimethylformamide (DMF), Dichloromethane (DCM)Ethyl acetate (EtOAc), 2-Methyltetrahydrofuran (2-MeTHF), water acs.orgresearchgate.netgoogle.com
Process DesignMulti-step synthesis with isolation and purification of intermediatesOne-pot synthesis, minimizing intermediate isolation google.comresearchgate.net
Waste Generation (PMI)High (typically 25-100+ kg of waste per kg of product in pharma)Significantly lower due to solvent recycling and fewer steps google.comresearchgate.net
Energy ConsumptionHigher, due to multiple heating, cooling, and separation stepsLower, due to fewer process steps and potential for ambient temperature reactions google.comnih.gov

Applications As a Chiral Building Block in Complex Molecule Synthesis and Material Science

Utility in the Total Synthesis of Natural Products and Analogues

The stereochemically defined structure of Boc-L-glutamic acid dimethyl ester makes it an excellent starting material for the enantioselective synthesis of complex natural products and their analogues.

One notable example is the total synthesis of the Lycopodium alkaloid (+)-lycopalhine A. nih.govacs.orgnyu.edu In this synthesis, L-glutamic acid serves as the chiral pool starting material, which is converted to N-Boc-L-glutamic acid dimethyl ester in the early stages of the synthetic sequence. nih.gov This key intermediate then undergoes a series of transformations, including a diastereoselective allylation and a chemoselective hydride reduction, to construct the core structure of the natural product. nih.gov

Precursor to Structurally Constrained Amino Acids and Peptidomimetics

The development of peptidomimetics, compounds that mimic the structure and function of peptides, is a significant area of medicinal chemistry. This compound serves as a valuable precursor for the synthesis of structurally constrained amino acids, which are key components of many peptidomimetics. These constrained analogues help to enforce specific conformations, leading to enhanced biological activity and stability.

A key transformation involving this compound is its asymmetric dianionic alkylation. For instance, the dianion generated by treating the ester with a strong base like lithium bis(trimethylsilyl)amide (LiHMDS) can be reacted with electrophiles to introduce substituents at the γ-position with high stereocontrol. acs.orgorgsyn.org This methodology has been instrumental in creating complex and sterically hindered amino acid derivatives.

Furthermore, derivatives of this compound are employed in the synthesis of conformationally constrained dipeptide mimics, such as those based on the indolizidinone scaffold. nih.gov These rigid structures are designed to mimic the β-turn secondary structure of peptides, which is often crucial for biological recognition. The synthesis of such mimics allows for the exploration of structure-activity relationships and the development of more potent and selective therapeutic agents. arizona.edunih.gov

Intermediate in the Preparation of Specific Bioactive Compound Classes

This compound has proven to be a pivotal intermediate in the synthesis of several classes of bioactive compounds, most notably antiviral agents. Its ability to be stereoselectively functionalized makes it an ideal starting point for constructing the complex chiral scaffolds of these molecules.

A prominent application is in the synthesis of the human rhinovirus (HRV) 3C protease inhibitor AG7088 (rupintrivir). researchgate.netresearchgate.netnih.govnih.gov The synthesis of a key intermediate for AG7088 involves the asymmetric dianionic cyanomethylation of N-Boc-L-glutamic acid dimethyl ester. researchgate.net This reaction, which proceeds with high diastereoselectivity, establishes a crucial stereocenter in the molecule. This methodology has been developed to enable the kilogram-scale production of this important antiviral drug candidate. researchgate.net

Bioactive Compound ClassSpecific CompoundKey Synthetic Step involving this compound
Rhinovirus Protease InhibitorsAG7088 (rupintrivir)Asymmetric dianionic cyanomethylation
Coronavirus Protease Inhibitorsα-KetoamidesDianionic alkylation with bromoacetonitrile
SARS-CoV-2 Main Protease InhibitorsInhibitor 13b-KDianionic alkylation with bromoacetonitrile

Similarly, this chiral building block is central to the synthesis of a broad-spectrum class of antiviral agents known as α-ketoamides. acs.org These compounds have shown inhibitory activity against the proteases of various coronaviruses and enteroviruses. acs.org The synthesis commences with the dianionic alkylation of N-Boc-L-glutamic acid dimethyl ester with bromoacetonitrile, a step that sets the stereochemistry for the subsequent formation of a crucial lactam ring, which is a key pharmacophore for these inhibitors. acs.orgacs.org This approach has been utilized in the development of inhibitors for SARS-CoV and the potent SARS-CoV-2 main protease inhibitor, 13b-K. google.comresearchgate.net The synthesis of these inhibitors highlights the importance of this compound in creating the γ-lactam moiety that mimics the P1 glutamine residue recognized by these viral proteases. acs.orgnih.gov

Incorporation into Polymeric Materials and Biomaterials Research

The functional groups present in Boc-L-glutamic acid and its derivatives allow for their incorporation into polymeric structures, leading to the development of novel biomaterials with tailored properties.

Synthesis of Glutamic Acid-Modified Poly(Glycerol Sebacate) and Related Copolymers

Research has been conducted on the incorporation of L-glutamic acid into poly(glycerol sebacate) (PGS), a biocompatible and biodegradable elastomer, to create poly(glycerol sebacate (B1225510) glutamate) (PGSE). nih.gov While these studies primarily used Boc-L-glutamic acid, the principles can be extended to its dimethyl ester derivative. The introduction of glutamic acid aims to modify the degradation rate and mechanical properties of PGS through the formation of peptide bonds within the polymer network. nih.gov The use of Boc-protected glutamic acid allows for controlled polymerization, preventing the amine group from participating in unwanted side reactions. nih.gov

Investigation of Crosslinking and Material Properties in Academic Contexts

The incorporation of glutamic acid derivatives into polyesters like PGS introduces both ester and amide linkages, creating poly(ester amide)s. nih.gov This modification influences the material's thermal and mechanical properties. For example, in studies with Boc-L-glutamic acid, its incorporation into a PGS network was found to affect the glass transition temperature and the stiffness of the resulting elastomer. nih.gov The presence of the Boc protecting group and the potential for subsequent deprotection and crosslinking through the amino group offer avenues for tuning the material properties for specific biomedical applications, such as tissue engineering scaffolds. nih.gov

Development of Chemical Probes and Functional Ligands

While direct and extensive research on the use of this compound for chemical probe and functional ligand development is still emerging, its role as a precursor to complex and biologically active molecules suggests its potential in this area.

The synthesis of bicyclic peptides, which can serve as scaffolds for the development of chemical probes, has been explored starting from intermediates derived from this compound. nih.gov These conformationally constrained peptides can be functionalized with reporter groups (e.g., fluorophores, biotin) to create probes for studying biological processes or for use in diagnostic assays. The development of potent and selective ligands for protein targets, such as the polo-like kinase 1 polo-box domain, has been achieved using orthogonally protected glutamic acid analogues, highlighting the utility of glutamic acid derivatives in creating functional ligands for therapeutic and research purposes. nih.gov The principles demonstrated in these studies can be applied to this compound to generate novel probes and ligands.

Synthesis of Fluorescent Recognition Systems for Amino Acids

The development of fluorescent sensors for the selective recognition of amino acids is a significant area of research, driven by the need for rapid and sensitive detection methods in various fields, including medical diagnostics and biochemical analysis. This compound serves as a critical starting material for the synthesis of chiral fluorescent probes designed to selectively bind with specific amino acids, leading to a detectable change in fluorescence.

The chirality of this compound is transferred to the final sensor molecule, enabling enantioselective recognition. This is based on the principle of forming diastereomeric complexes between the chiral sensor and the amino acid enantiomers, which results in different fluorescence responses. For instance, research has demonstrated the design of fluorescent probes based on chiral scaffolds where the glutamic acid backbone provides the necessary stereochemical information for distinguishing between L- and D-amino acids.

In a typical synthetic approach, the carboxyl groups of this compound can be chemically modified to incorporate fluorophores and binding sites. The Boc protecting group allows for controlled, stepwise synthesis, ensuring that the desired functionalities are introduced at specific positions. After the core structure of the sensor is assembled, the ester groups can be hydrolyzed or further functionalized to fine-tune the sensor's solubility and binding properties.

Table 1: Examples of Fluorescent Recognition Systems Based on Glutamic Acid Derivatives

Sensor Type Target Amino Acid Principle of Recognition
BINOL-based probe Glutamic Acid, Aspartic Acid Enantioselective fluorescence enhancement upon binding.
Resorcinarene-based macrocycle Various amino acids Formation of diastereomeric complexes leading to differences in fluorescence emission.
Metal-organic framework (MOF) Glutamine Enantiodiscrimination through quenching of fluorescence.

Preparation of Bioconjugates for Research Applications

This compound is a versatile building block in the preparation of bioconjugates, which are hybrid molecules created by linking a biomolecule (like a peptide, protein, or nucleic acid) to another chemical moiety. These conjugates are instrumental in a wide array of research applications, including drug delivery, bioimaging, and diagnostics. The bifunctional nature of glutamic acid, with its two carboxylic acid groups and an amine group (temporarily protected by the Boc group), allows it to act as a flexible linker. chemimpex.com

In the synthesis of peptide-based bioconjugates, this compound can be incorporated into a peptide sequence using solid-phase peptide synthesis (SPPS). The Boc group protects the alpha-amino group during peptide chain elongation. The two methyl ester groups on the side chain provide points for further modification. One or both of these ester groups can be selectively hydrolyzed to the corresponding carboxylic acids, which can then be coupled to other molecules, such as fluorescent dyes, imaging agents, or drug molecules. This orthogonal protection strategy allows for the precise construction of complex bioconjugates.

For example, a common application involves using the side-chain carboxyl group to attach a payload, while the alpha-carboxyl group participates in the peptide backbone. This approach has been utilized in the development of targeted drug delivery systems, where a peptide that specifically recognizes a receptor on a cancer cell is linked to a cytotoxic drug via a glutamic acid linker. The bioconjugate is designed to release the drug only at the target site, thereby minimizing side effects.

The use of this compound in bioconjugation is also valuable for creating branched structures. Both side-chain carboxyl groups can be functionalized, allowing for the attachment of multiple copies of a molecule, which can enhance the signal in imaging applications or increase the potency of a therapeutic agent. chemimpex.com

Table 2: Applications of Glutamic Acid Derivatives in Bioconjugation

Bioconjugate Component Linker Functionality Research Application
Boc-L-glutamic acid α-methyl ester Peptide synthesis building block Development of pharmaceuticals targeting specific biological pathways. chemimpex.com
Boc-L-glutamic acid γ-9-fluorenylmethyl ester Protecting group in peptide synthesis Design of prodrugs with enhanced bioavailability and stability. chemimpex.com
Boc-L-glutamic acid α-9-fluorenylmethyl ester Linking biomolecules to therapeutic agents Enhancing delivery and effectiveness in targeted therapies.

Advanced Analytical and Spectroscopic Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of Boc-L-glutamic acid dimethyl ester.

One-dimensional (1D) NMR, including proton (¹H) and carbon-13 (¹³C) spectroscopy, provides fundamental information about the molecular structure. In the ¹H NMR spectrum of this compound, specific signals corresponding to the different types of protons in the molecule are observed. For instance, the nine protons of the tert-butoxycarbonyl (Boc) protecting group typically appear as a singlet around 1.4 ppm. The protons of the two methyl ester groups give rise to distinct singlets, while the protons of the glutamic acid backbone appear as multiplets at characteristic chemical shifts. researchgate.net A certificate of analysis for a commercial sample of N-Boc-L-glutamic acid 1,5-dimethyl ester confirms that the ¹H NMR spectrum conforms to the expected structure. thermofisher.com

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. Each unique carbon atom in this compound produces a distinct signal, including those of the carbonyl groups in the ester and carbamate (B1207046) functions, the quaternary carbon of the Boc group, and the carbons of the glutamic acid chain. mdpi.com

Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Correlation Spectroscopy (COSY), offer deeper insights into the connectivity of the molecule. HSQC correlates the signals of directly bonded proton and carbon atoms, allowing for unambiguous assignment of the ¹H and ¹³C spectra. hmdb.ca COSY experiments reveal proton-proton coupling networks, helping to establish the sequence of protons within the glutamic acid backbone. These advanced NMR methods are essential for confirming the precise structure and conformation of the molecule in solution. bmrb.io

Below is a table summarizing typical ¹H NMR spectral data for this compound.

Proton Chemical Shift (ppm) Multiplicity
Boc (-C(CH₃)₃)~1.4Singlet
-CH₂- (β)~1.8-2.2Multiplet
-CH₂- (γ)~2.2-2.5Multiplet
-CH- (α)~4.3Multiplet
-NH-~5.1Doublet
-OCH₃ (x2)~3.7Singlet (x2)

Note: Chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.

NMR spectroscopy is a powerful tool for monitoring the progress of the synthesis of this compound. For example, during the esterification of Boc-L-glutamic acid, the disappearance of the carboxylic acid proton signals and the appearance of the methyl ester proton signals in the ¹H NMR spectrum indicate the progression of the reaction. Similarly, the protection of L-glutamic acid dimethyl ester with the Boc group can be followed by observing the appearance of the characteristic singlet for the Boc protons. acs.org

Furthermore, NMR is instrumental in assessing the purity of the final product. The presence of signals from starting materials, reagents, or side products in the ¹H or ¹³C NMR spectra can indicate impurities. thermofisher.com For instance, the purity of L-glutamic acid dimethyl ester hydrochloride, a precursor, has been determined to be 99.5% by High-Performance Liquid Chromatography (HPLC), a finding that can be corroborated by NMR. chemicalbook.com Quantitative NMR (qNMR) can even be used to determine the purity of a sample with a high degree of accuracy by integrating the signals of the analyte against a known internal standard. orgsyn.org

Mass Spectrometry for Molecular Identity and Purity Determination

Mass spectrometry (MS) is a key technique for confirming the molecular weight and elemental composition of this compound. The molecular formula of this compound is C₁₂H₂₁NO₆, corresponding to a molecular weight of 275.30 g/mol . nih.gov High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which serves as strong evidence for the compound's identity. For example, the sodium adduct of a related compound, dimethyl 4(S)-allyl-N-Boc-L-glutamate, was identified by HRMS with a calculated m/z of 338.1580 and a found m/z of 338.1577. orgsyn.org

Mass spectrometry is also valuable for assessing purity by detecting the presence of any impurities with different molecular weights. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) combine the separation power of chromatography with the detection capabilities of mass spectrometry, allowing for the identification and quantification of impurities in a sample. acs.org

Chromatographic Methods for Enantiomeric Purity and Separation

Chromatographic techniques are essential for both the purification of this compound and the determination of its enantiomeric purity.

High-Performance Liquid Chromatography (HPLC) is a widely used method for analyzing the purity of this compound. A patent for a synthesis method of this compound reports a purity of 99.7% as determined by HPLC. google.com Chiral HPLC, utilizing a chiral stationary phase, is specifically employed to determine the enantiomeric purity of the compound. This is critical as the biological activity of glutamic acid derivatives is often stereospecific. The separation of L- and D-glutamic acid enantiomers can be achieved on chiral columns, often after derivatization to introduce a chromophore for UV detection. sigmaaldrich.comcat-online.com Modern methods combining chiral HPLC with mass spectrometry (HPLC-MS/MS) allow for the direct and sensitive quantification of enantiomeric impurities. nih.gov

Thin-Layer Chromatography (TLC) is a simple and rapid technique used to monitor the progress of chemical reactions in real-time. acs.org During the synthesis of this compound, TLC can be used to track the consumption of starting materials and the formation of the product. For example, in the synthesis of a related compound, the reaction was monitored by TLC on silica (B1680970) gel plates, with visualization achieved using UV light and a potassium permanganate (B83412) (KMnO₄) stain. acs.orgorgsyn.org The difference in polarity between the starting materials and the product results in different retention factors (Rf values) on the TLC plate, allowing for a clear visual assessment of the reaction's status. orgsyn.orgchemicalbook.com

X-ray Crystallography for Absolute Stereochemistry Determination

X-ray crystallography stands as an unequivocal method for the determination of the three-dimensional arrangement of atoms within a crystalline solid. This powerful analytical technique provides precise information about bond lengths, bond angles, and, crucially, the absolute stereochemistry of chiral molecules. The ability to unambiguously assign the configuration of stereocenters is of paramount importance in fields such as medicinal chemistry and materials science, where the biological activity or material properties are often dependent on a specific enantiomer or diastereomer.

The fundamental principle of X-ray crystallography involves directing a beam of X-rays onto a single crystal of the compound of interest. The electrons in the atoms of the crystal scatter the X-rays, leading to a diffraction pattern of constructive and destructive interference. By analyzing the intensities and positions of the diffracted X-ray beams, a three-dimensional electron density map of the molecule can be generated. This map is then interpreted to determine the positions of the individual atoms in the crystal lattice.

For the determination of absolute stereochemistry, a phenomenon known as anomalous dispersion (or anomalous scattering) is exploited. When the energy of the incident X-rays is near an absorption edge of a heavy atom present in the crystal, the scattering factor of that atom becomes a complex number. This results in small, but measurable, differences in the intensities of Friedel pairs (reflections h,k,l and -h,-k,-l) in the diffraction pattern. By carefully measuring and analyzing these differences, the absolute configuration of the molecule can be determined. The Flack parameter is a critical value calculated during the refinement of the crystal structure that indicates the correctness of the assigned absolute stereochemistry. A Flack parameter close to zero for a known chirality confirms the assignment, while a value close to one suggests that the inverted structure is correct.

In the context of research involving derivatives of "this compound," X-ray crystallography has been instrumental in confirming the stereochemical integrity of subsequent products. For instance, in the synthesis of complex molecules where "this compound" serves as a chiral starting material, X-ray diffraction analysis of a downstream crystalline intermediate or the final product provides definitive proof of the retention or inversion of stereochemistry at the glutamic acid core. nih.govacs.orgnih.govuni-muenchen.deresearchgate.netbiorxiv.org

While a specific, publicly available, full crystallographic study detailing the crystal structure of "this compound" itself is not readily found in the surveyed literature, the principles of the technique are well-established. A hypothetical crystallographic analysis would involve the growth of a suitable single crystal of the compound, followed by data collection on a diffractometer. The resulting data would be processed to yield the unit cell parameters, space group, and the precise atomic coordinates of each atom in the molecule.

Computational and Theoretical Studies on Boc L Glutamic Acid Dimethyl Ester

Molecular Modeling and Conformational Analysis

The flexibility of Boc-L-glutamic acid dimethyl ester, arising from several rotatable single bonds, results in a complex conformational landscape. Molecular modeling techniques are employed to explore these different conformations and to understand their relative energies and probabilities.

Molecular Dynamics (MD) Simulations of Analogues

While specific molecular dynamics (MD) simulations for this compound are not extensively documented in publicly available literature, the principles of this technique are well-established through studies of analogous compounds, such as other glutamic acid derivatives and N-protected amino acid esters. nih.govnih.gov MD simulations treat atoms as classical particles and use force fields to calculate the forces between them, allowing the simulation of molecular motion over time. fu-berlin.denih.gov

For analogues of this compound, MD simulations have been used to explore conformational preferences in solution. nih.gov These studies often focus on key dihedral angles that define the backbone and side-chain conformations. For instance, in glutamic acid analogues, the torsion angles chi 1 (α-CO₂⁻-C(2)-C(3)-C(4)) and chi 2 (+NC(2)-C(3)-C(4)-γCO₂⁻) are crucial in determining the spatial arrangement of the functional groups. nih.gov The simulations can reveal the influence of factors like solvent, temperature, and intermolecular interactions on the conformational equilibrium.

A typical MD simulation protocol for a molecule like this compound would involve:

System Setup : Placing the molecule in a simulation box, often filled with a chosen solvent (e.g., water, chloroform) to mimic experimental conditions.

Energy Minimization : Optimizing the initial geometry of the system to remove any unfavorable atomic clashes.

Equilibration : Gradually bringing the system to the desired temperature and pressure.

Production Run : Running the simulation for a significant length of time (nanoseconds to microseconds) to sample a wide range of conformations.

Analysis of the resulting trajectory provides information on the dynamics of the molecule, including the flexibility of different parts of the molecule and the transitions between different conformational states.

Energy Minimization and Conformational Landscape Mapping

Energy minimization techniques are used to find the stable conformations of a molecule, which correspond to local minima on its potential energy surface. By systematically exploring the conformational space, a conformational landscape map can be generated, illustrating the relative energies of different conformers.

For a molecule with multiple rotatable bonds like this compound, a systematic conformational search can be computationally expensive. Therefore, stochastic methods like Monte Carlo simulations or the use of molecular dynamics trajectories are often employed to sample a diverse set of conformations. Each sampled conformation is then subjected to energy minimization.

The resulting energy-minimized structures can be clustered based on their geometric similarity to identify the most populated conformational families. The relative energies of these conformers can be calculated with higher accuracy using quantum mechanical methods.

Conformer Property Description Typical Computational Output
Dihedral Angles (χ1, χ2, etc.) Rotation around key single bonds defining the side-chain conformation.Ramachandran-like plots showing preferred angular regions.
Relative Energy (kcal/mol) The energy of a conformer relative to the global minimum energy structure.A list of conformers ranked by their stability.
Boltzmann Population (%) The predicted population of each conformer at a given temperature based on its relative energy.A percentage value indicating the likelihood of finding the molecule in that conformation.
Root-Mean-Square Deviation (RMSD) A measure of the average distance between the atoms of superimposed conformations.Used to cluster similar conformations and analyze conformational transitions.

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a deeper understanding of the electronic structure of this compound. These calculations solve the Schrödinger equation (or its DFT equivalent, the Kohn-Sham equations) to yield the electron density and energy of the molecule.

From the electron density, various electronic properties can be derived, which are crucial for predicting the molecule's reactivity.

Electronic Property Description Significance for Reactivity
Atomic Charges The distribution of electron density among the atoms in the molecule.Identifies electrophilic (positive charge) and nucleophilic (negative charge) sites. For instance, the carbonyl carbons of the ester groups are expected to be electrophilic.
Frontier Molecular Orbitals (HOMO/LUMO) The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).The HOMO energy indicates the ability to donate electrons (nucleophilicity), while the LUMO energy indicates the ability to accept electrons (electrophilicity). The HOMO-LUMO gap is related to the molecule's chemical stability.
Molecular Electrostatic Potential (MEP) A 3D map of the electrostatic potential on the electron density surface.Visually identifies regions of positive and negative potential, indicating sites for electrophilic and nucleophilic attack, respectively.

This table outlines key electronic properties derived from DFT calculations and their general implications for reactivity. Specific calculated values for this compound would require a dedicated computational study.

DFT calculations can also be used to predict spectroscopic properties, such as NMR chemical shifts and vibrational frequencies, which can be compared with experimental data to validate the computed structures.

In Silico Elucidation of Reaction Mechanisms and Stereoselectivity

Computational methods are invaluable for studying the mechanisms of chemical reactions, including transition states and reaction pathways. For reactions involving this compound, such as its synthesis or its use as a building block in peptide synthesis, in silico studies can elucidate the factors that control the reaction outcome, including stereoselectivity.

For example, in the synthesis of glutamic acid derivatives via the nucleophilic ring-opening of N-Boc pyroglutamate, computational modeling could be used to investigate the transition state structures for the attack of different nucleophiles. doi.org This would help to explain why certain nucleophiles are more effective than others and how the reaction conditions influence the yield and purity of the products.

Emerging Research Directions and Future Perspectives

Integration with Flow Chemistry Methodologies for Continuous Synthesis

The transition from traditional batch synthesis to continuous flow processes represents a significant leap forward in chemical manufacturing, offering improved efficiency, safety, and control. Flow chemistry is particularly well-suited for multi-step procedures like peptide synthesis, where Boc-protected amino acids are fundamental components. durham.ac.ukamidetech.comflowchemistry.com

In a continuous flow system, reagents are pumped through a series of reactors, columns, and modules that perform specific chemical transformations, purifications, and analyses in a continuous stream. durham.ac.uk This methodology has been successfully applied to peptide synthesis, where an N-protected amino acid, such as a Boc-protected one, is passed through a system containing immobilized reagents, catalysts, and scavengers. durham.ac.uk The advantages of this approach are numerous. The constant washing of the solid support resin within the flow stream makes the repetitive wash-and-dry steps of batch synthesis redundant. flowchemistry.com Furthermore, amino acids can be pre-activated in-flow and used immediately, minimizing the risk of decomposition or racemization that can occur with activated species in batch processes. flowchemistry.com

Research has demonstrated the construction of di- and tripeptides using a flow process with Boc and other N-protected amino acids, achieving excellent yields and purities. durham.ac.uk A typical dipeptide synthesis in a flow system can be completed in 3 to 4 hours, a significant reduction from the approximately 24 hours required for conventional batch techniques. durham.ac.uk This acceleration, combined with in-line monitoring and the potential for automation, positions flow chemistry as a transformative technology for the continuous and efficient synthesis of peptides and other complex molecules derived from precursors like Boc-L-glutamic acid dimethyl ester. amidetech.comflowchemistry.com

Advancements in Asymmetric Catalysis Utilizing this compound Derivatives

The development of novel chiral glutamic acid derivatives is crucial for creating new pharmaceuticals and biologically active compounds. Asymmetric catalysis offers a powerful tool for the stereoselective synthesis of these molecules, and derivatives of this compound are often key substrates in these reactions. acs.orgbeilstein-journals.orgorgsyn.org Researchers are continually developing new catalytic systems to achieve high yields and enantioselectivity for various glutamic acid analogs.

Recent advancements have focused on several catalytic strategies:

Silver-Catalyzed Reactions: Silver-based catalysts, particularly with ligands like DTBM-SegPhos, have proven effective in the asymmetric tandem conjugate addition–elimination reactions of glycine-derived aldimino esters with Morita-Baylis-Hillman (MBH) adducts. acs.orgacs.orgx-mol.com This method allows for the straightforward preparation of a variety of substituted and chiral glutamic acid derivatives with excellent enantioselectivity (up to 99% ee) under exceptionally mild conditions. acs.orgacs.org

Phase-Transfer Catalysis: Chiral phase-transfer catalysts have been employed for the enantioselective synthesis of glutamic acid derivatives via the tandem conjugate addition–elimination of glycine (B1666218) benzophenone (B1666685) Schiff bases with activated allylic acetates. acs.org Organocatalysts such as (S)-BIMBOL have also been shown to be efficient phase-transfer catalysts in the asymmetric Michael addition of prochiral nickel complexes to generate glutamic acid derivatives. researchgate.net

Chiral Aldehyde Catalysis: Chiral BINOL aldehyde catalysts can directly catalyze the asymmetric α-functionalization of N-unprotected amino esters through an imine activation mechanism. nih.gov This biomimetic approach provides a valuable strategy for creating functionalized chiral primary amines, although expanding the substrate scope remains an area of active research. nih.gov

These catalytic methods enable the synthesis of a diverse range of glutamic acid derivatives, including those with substitutions at various positions, which are valuable for structure-activity relationship studies in drug discovery.

Table 1: Asymmetric Catalysis for Glutamic Acid Derivative Synthesis

Catalyst System Substrate Type Reaction Type Product Enantioselectivity (ee)
Silver/DTBM-SegPhos Glycine aldimino esters & MBH adducts Tandem Conjugate Addition–Elimination Substituted chiral glutamic acid derivatives Up to 99%
Chiral Phase-Transfer Catalysts Glycine benzophenone Schiff bases & allylic acetates Tandem Conjugate Addition–Elimination 4-substituted glutamate (B1630785) analogues Variable
(S)-BIMBOL (Organocatalyst) Achiral Ni(II) glycine complex & acrylic esters Asymmetric Michael Addition Glutamic acid derivatives High

Exploration in Chemical Biology for Proteomics and Targeted Probe Development

This compound and its derivatives are increasingly utilized as sophisticated tools in chemical biology, particularly for investigating complex biological systems through proteomics and the development of targeted molecular probes. nih.govnih.gov The ability to synthetically modify the glutamic acid scaffold allows researchers to create bespoke molecules that can interact with, label, or report on specific biological targets like proteins and enzymes. nih.gov

A significant application is in the synthesis of peptide macrocycles, which are conformationally constrained peptides designed to mimic protein secondary structures. nih.gov These molecules can serve as high-affinity ligands for challenging targets like protein-protein interaction surfaces. For instance, a novel, orthogonally protected glutamic acid analog, synthesized from a Boc-protected precursor, was used as a key ring-forming residue to prepare peptide macrocycles that bind with high affinity to the polo-box domain of Polo-like kinase 1 (Plk1), a critical regulator of cell division and a target in cancer therapy. nih.gov

The versatility of glutamic acid derivatives also extends to their role in proteomics and metabolomics. The identification of various glutamic acid derivatives, such as α-glutamyl, γ-glutamyl, and pyroglutamyl dipeptides, in fermented food products like soy sauce highlights the natural diversity of these compounds. nih.gov The development of analytical methods using UPLC/MS/MS to identify and quantify these derivatives is essential for understanding their contribution to flavor and their metabolic pathways. nih.gov Furthermore, computational studies are being used to design and screen libraries of glutamic acid derivatives to identify new molecules with therapeutic potential, such as those that could interfere with the altered metabolism of cancer cells. nih.gov

Sustainable Production and Utilization in Academic and Industrial Research Settings

A growing emphasis in chemical synthesis is the development of sustainable and efficient methods that are safe, scalable, and environmentally responsible. This "green chemistry" approach is being applied to the synthesis of valuable building blocks like Boc-protected amino acid esters. rsc.orgrsc.org Research in this area focuses on avoiding hazardous reagents, minimizing waste, and designing processes suitable for large-scale industrial production. rsc.orgresearchgate.net

One notable advancement is the development of a safe and efficient method for synthesizing enantiopure N-Boc-β³-amino acid methyl esters from α-amino acids. rsc.orgrsc.org This procedure provides a safer alternative to classical methods like the Arndt–Eistert homologation, which involves hazardous intermediates. rsc.orgrsc.org The scalability of this method was demonstrated by producing key intermediates on a 20-gram scale, underscoring its practicality for both academic and industrial settings. rsc.org

Other green approaches include the development of catalyst-free, one-pot synthesis methods in aqueous media. For example, Boc-protected β-amino alcohols have been synthesized using simple, inexpensive ammonium (B1175870) hydroxide (B78521) in water, a process with high atom economy that generates only non-toxic waste. researchgate.net The use of stable, solid reagents like Fmoc-, Boc-, and Alloc-benzotriazoles for the N-protection of amino acids, including glutamic acid, offers another sustainable alternative, proceeding in good yields without the formation of peptide impurities. organic-chemistry.org These advancements in creating safer, more efficient, and economical synthesis routes are critical for the broader utilization of this compound and its derivatives in research and industry.

Q & A

Basic: How is Boc-L-glutamic acid dimethyl ester synthesized, and what are critical reaction conditions?

Methodological Answer:
this compound is typically synthesized via coupling reactions using Boc-protected intermediates. For example, in peptide chemistry, the ester is prepared by reacting Boc-L-glutamic acid with methylating agents (e.g., methyl chloride) under alkaline conditions. A key step involves protecting the α-carboxyl group while esterifying the γ-carboxyl group. Critical conditions include:

  • Coupling Reagents: Use of carbodiimides (e.g., DCC) or uronium salts (e.g., HATU) for activating carboxylic acid groups .
  • Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM) (1:1 v/v) for Boc group removal, requiring 2–4 hours at room temperature .
  • Purification: Column chromatography (ethyl acetate/hexane gradients) or preparative HPLC for isolating high-purity products .

Basic: What analytical methods validate the purity and structure of this compound?

Methodological Answer:

  • NMR Spectroscopy: 1^1H and 13^13C NMR confirm esterification (e.g., methyl ester peaks at δ 3.6–3.7 ppm) and Boc group integrity (δ 1.4 ppm for tert-butyl) .
  • Mass Spectrometry (MS): ESI-MS or MALDI-TOF verifies molecular weight (e.g., [M+H]+^+ at m/z 290.3 for Boc-Glu(OMe)2_2) .
  • HPLC: Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95% by area under the curve) .

Advanced: How do esterification patterns (α vs. γ) influence the stability and reactivity of Boc-L-glutamic acid derivatives?

Methodological Answer:
Ester regiochemistry dictates hydrolysis rates and downstream applications:

  • α-Ester Stability: α-methyl esters are more resistant to enzymatic hydrolysis, making them suitable for peptide synthesis requiring selective deprotection .
  • γ-Ester Reactivity: γ-esters (e.g., benzyl or tert-butyl) are labile under hydrogenolysis (Pd/C, H2_2) or acidic conditions (TFA), enabling orthogonal deprotection strategies .
  • Case Study: In NMDAR inhibitor synthesis, γ-benzyl esters were selectively removed via hydrogenation, leaving α-Boc groups intact for subsequent coupling .

Advanced: What strategies mitigate racemization during this compound incorporation into peptides?

Methodological Answer:
Racemization at the glutamic acid α-carbon is minimized by:

  • Low-Temperature Coupling: Reactions conducted at 0–4°C reduce base-catalyzed epimerization .
  • Activation Methods: Using HOBt or Oxyma additives with carbodiimides suppresses racemization during amide bond formation .
  • Solvent Choice: Polar aprotic solvents (DMF, DCM) stabilize intermediates, reducing side reactions .

Basic: How is this compound used in prodrug design?

Methodological Answer:
The dimethyl ester serves as a prodrug moiety by masking carboxylates, enhancing lipophilicity for cellular uptake. Key steps include:

  • Ester Hydrolysis: Intracellular esterases cleave methyl esters, releasing active L-glutamic acid.
  • Validation: In insulinotropic studies, 14^{14}C-labeled dimethyl esters were metabolized to glutamate, confirmed via 14^{14}CO2_2 trapping and HPLC metabolite profiling .

Advanced: What are the challenges in scaling up this compound synthesis?

Methodological Answer:
Scale-up hurdles include:

  • Purification: Preparative HPLC becomes impractical; alternatives like fractional crystallization (using tert-butyl methyl ether) are optimized for yield .
  • Cost of Protecting Groups: Benzyl esters require Pd/C for deprotection, increasing metal catalyst costs. Tert-butyl esters (acid-labile) offer cheaper alternatives .
  • Reaction Optimization: Microwave-assisted synthesis (120°C, 30 min) improves coupling efficiency for gram-scale production .

Basic: How does this compound interact with enzymatic assays?

Methodological Answer:
The ester is hydrolyzed by esterases in bioactivity assays, complicating direct measurements:

  • Inhibition: Pre-treatment with esterase inhibitors (e.g., PMSF) prevents hydrolysis, enabling studies on intact ester forms .
  • Metabolite Tracking: 14^{14}C or 3^3H isotopic labeling quantifies ester conversion to glutamate via LC-MS or scintillation counting .

Advanced: How are computational methods used to predict this compound conformation in solution?

Methodological Answer:

  • DFT Calculations: Predict rotational barriers of ester groups (e.g., γ-methyl rotation at ~5 kcal/mol) .
  • NMR Coupling Constants: Experimental 3JHH^3J_{HH} values validate computed dihedral angles (e.g., gauche conformers dominate in DMSO) .

Basic: What safety precautions are required when handling this compound?

Methodological Answer:

  • Toxicity: Avoid inhalation; use fume hoods during TFA deprotection (corrosive vapors) .
  • Storage: Store at –20°C under inert gas (N2_2) to prevent ester hydrolysis .

Advanced: Can this compound serve as a chiral building block for unnatural amino acids?

Methodological Answer:
Yes, its stereochemistry enables synthesis of non-canonical amino acids:

  • Electroreductive Cross-Coupling: Paired with trifluoromethyl alkenes, it forms chiral gem-difluoroalkenes (60–90% yield) for bioactive analogs .
  • Post-Modification: γ-Ester groups are replaced with aryl or alkyl moieties via Pd-mediated couplings, retaining α-Boc chirality .

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